An In-depth Technical Guide to Propene-1,1-D2: Properties, Synthesis, and Research Applications
An In-depth Technical Guide to Propene-1,1-D2: Properties, Synthesis, and Research Applications
Abstract
Propene-1,1-D2 (CH₃CH=CD₂), a site-specifically deuterated isotopologue of propene, serves as an invaluable tool in a multitude of scientific disciplines. The substitution of protium with deuterium at the terminal vinylic position introduces a subtle yet profound alteration in mass and bond vibrational energy. This modification, without significantly perturbing the electronic structure, enables researchers to probe and elucidate complex chemical and biological processes. This guide provides a comprehensive overview of the fundamental chemical properties of Propene-1,1-D2, details its synthesis, and explores its critical applications in mechanistic studies, polymer science, and metabolic tracing, offering field-proven insights for its effective utilization in research.
Core Molecular Profile and Physicochemical Properties
Propene-1,1-D2 is a colorless, flammable gas under standard conditions, with physical properties closely mirroring those of its non-deuterated counterpart, propene.[1][2] The primary distinction lies in its molecular weight and the energetic landscape of its C-D bonds compared to C-H bonds. This difference is the cornerstone of its utility in research.
The molecular structure consists of a three-carbon chain with a double bond between C1 and C2. The isotopic labels are located at the C1 position, where two deuterium atoms replace the hydrogen atoms.[1][3]
Caption: Chemical structure of Propene-1,1-D2.
Table 1: Comparative Physicochemical Properties
| Property | Propene-1,1-D2 (C₃H₄D₂) | Propene (C₃H₆) |
| CAS Number | 1517-49-3[1][4][5] | 115-07-1[2][5] |
| Molecular Weight | 44.09 g/mol [3][4][5] | 42.08 g/mol [6][7] |
| IUPAC Name | 1,1-dideuterioprop-1-ene[3] | Propene[2] |
| Boiling Point | ~ -47.6 °C (estimated) | -47.6 °C[2] |
| Melting Point | ~ -185.2 °C (estimated) | -185.2 °C[2] |
| Appearance | Colorless Gas[1] | Colorless Gas[2] |
| Density (gas) | Heavier than unlabeled propene | 1.81 kg/m ³ (15 °C, 1.013 bar)[2] |
Note: The boiling and melting points of Propene-1,1-D2 are not widely reported but are expected to be very close to those of unlabeled propene, as isotopic substitution has a minimal effect on these bulk properties.
Spectroscopic Characterization: The Isotopic Fingerprint
Spectroscopic analysis is fundamental to verifying isotopic incorporation and purity. The presence of deuterium in Propene-1,1-D2 creates distinct and predictable changes in its spectra compared to propene.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The most apparent change is the absence of signals corresponding to the C1 vinylic protons. The spectrum simplifies to show resonances for the C2 proton and the C3 methyl protons.
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²H (Deuterium) NMR: A signal corresponding to the two deuterium atoms at the C1 position will be present. This is often the most direct method to confirm the position and extent of deuteration.
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¹³C NMR: The C1 carbon signal will exhibit a characteristic triplet multiplicity due to coupling with the two deuterium nuclei (spin I=1), and its chemical shift will be slightly upfield compared to unlabeled propene due to the isotopic effect.
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Infrared (IR) Spectroscopy: The most significant impact is on the vibrational frequencies of the C-D bonds. The C-D stretching and bending vibrations occur at lower frequencies (approximately a factor of √2 lower) than the corresponding C-H vibrations due to the increased reduced mass. This provides a clear diagnostic window in the IR spectrum to confirm deuteration.
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Mass Spectrometry (MS): The molecular ion peak (M⁺) for Propene-1,1-D2 will appear at m/z = 44, two mass units higher than that of propene (m/z = 42). This mass shift is the most straightforward method for confirming the overall level of deuterium incorporation.[3][5]
Synthesis and Isotopic Labeling Strategies
The synthesis of Propene-1,1-D2 requires the introduction of deuterium at a specific position. This is typically achieved through reactions employing deuterated reagents. A common and effective approach is the Wittig reaction, which offers excellent regiochemical control.
Protocol: Synthesis of Propene-1,1-D2 via Wittig Reaction
This protocol describes a general procedure for synthesizing Propene-1,1-D2 from deuterated methyltriphenylphosphonium iodide and acetaldehyde.
Causality: The Wittig reaction is chosen for its reliability in forming carbon-carbon double bonds at a defined position. By using a deuterated phosphonium ylide, the deuterium atoms are precisely installed at the terminal carbon of the newly formed double bond.
Step-by-Step Methodology:
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Ylide Preparation:
-
Suspend methyltriphenylphosphonium iodide in anhydrous diethyl ether or THF under an inert atmosphere (e.g., Argon or Nitrogen).
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Cool the suspension to 0 °C in an ice bath.
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Add a strong base, such as n-butyllithium or sodium hydride, dropwise to deprotonate the phosphonium salt and form the ylide (methylenetriphenylphosphorane). The solution typically turns a characteristic deep orange or red color.
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To introduce the deuterium, the ylide is then quenched with a deuterium source, typically deuterium oxide (D₂O).[8] This step is repeated to ensure high levels of deuteration, forming the CD₂-ylide. This relies on the principle of hydrogen-deuterium exchange for acidic protons.[9][10]
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Wittig Reaction:
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To the freshly prepared deuterated ylide solution, add acetaldehyde (CH₃CHO) dropwise while maintaining the low temperature.
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The ylide reacts with the acetaldehyde, replacing the carbonyl oxygen with the =CD₂ group.
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The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours to ensure complete reaction.
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Product Isolation and Purification:
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The gaseous Propene-1,1-D2 product is volatile and can be collected from the reaction headspace using a cold trap (liquid nitrogen) or by bubbling the evolved gas through a suitable solvent.
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The primary byproduct, triphenylphosphine oxide, is a solid and remains in the reaction flask, simplifying purification.
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The collected gas can be further purified by low-temperature fractional distillation if necessary.
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-
Validation:
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The final product must be analyzed by GC-MS to confirm its molecular weight (m/z = 44) and purity.
-
¹H and ²H NMR spectroscopy should be used to confirm the isotopic purity and the specific location of the deuterium labels.
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Caption: Workflow for the synthesis of Propene-1,1-D2.
Chemical Reactivity and the Kinetic Isotope Effect (KIE)
The utility of Propene-1,1-D2 in research is dominated by the Kinetic Isotope Effect (KIE) . The KIE is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes.
Causality: The C-D bond is stronger and has a lower zero-point vibrational energy than the C-H bond. Consequently, more energy is required to break a C-D bond than a C-H bond. If a C-H/C-D bond is broken or significantly altered in the rate-determining step (RDS) of a reaction, the reaction involving the deuterated compound will proceed more slowly. This is known as a primary KIE (kH/kD > 1).
By comparing the reaction rate of Propene-1,1-D2 to that of unlabeled propene in a given transformation, researchers can determine if the C-H bonds at the C1 position are involved in the RDS.
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If kH/kD > 1: This indicates a primary KIE and provides strong evidence that a C-H bond at the C1 position is broken in the rate-determining step.
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If kH/kD ≈ 1: This suggests that the C-H bonds at C1 are not involved in the RDS.
Experimental Workflow: Probing a Reaction Mechanism with KIE
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Reaction Setup: Prepare two parallel reactions under identical conditions (concentration, temperature, catalyst, solvent).
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Reaction A: Uses unlabeled propene.
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Reaction B: Uses Propene-1,1-D2.
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Kinetic Monitoring: Monitor the rate of product formation or reactant consumption over time for both reactions. This can be achieved using techniques like GC, HPLC, or in-situ NMR spectroscopy.
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Rate Constant Calculation: Determine the rate constants (kH for Reaction A and kD for Reaction B) by fitting the kinetic data to an appropriate rate law.
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KIE Determination: Calculate the KIE as the ratio kH/kD.
Key Research Applications
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Mechanistic Elucidation in Organic and Organometallic Chemistry: Propene-1,1-D2 is a powerful probe for studying the mechanisms of addition reactions (e.g., hydroboration, hydrogenation, halogenation) and transition metal-catalyzed processes. The KIE can help distinguish between different proposed pathways.
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Polymer Science: In Ziegler-Natta or metallocene-catalyzed polymerization, Propene-1,1-D2 is used to investigate the insertion mechanism of the monomer into the polymer chain. The KIE can provide insights into the structure of the transition state during chain propagation.
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Metabolic and Pharmacokinetic Studies: While less common than for complex drug molecules, deuterated small molecules like propene can be used as tracers. In drug development, deuterium labeling can sometimes alter the metabolic profile of a drug, often slowing down metabolism at the site of deuteration (the "Metabolic Switch").[11] Using Propene-1,1-D2 allows researchers to track the fate of the propene unit in biological systems and distinguish between exogenous sources and endogenous production.[12]
Handling and Storage
As a flammable gas, Propene-1,1-D2 requires careful handling.
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Storage: It should be stored at room temperature in a well-ventilated area, away from light, moisture, and sources of ignition.[5] It is supplied in specialized gas cylinders or lecture bottles.[13]
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Safety: Handle in a fume hood. Ground all equipment to prevent static discharge. Use appropriate personal protective equipment (PPE), including safety glasses and flame-retardant lab coats.
Conclusion
Propene-1,1-D2 is more than just a heavy version of a common chemical. It is a precision tool that leverages the subtle principles of isotopic chemistry to unlock profound insights into complex reaction mechanisms. For researchers in organic synthesis, polymer chemistry, and drug development, understanding the unique chemical properties and applications of Propene-1,1-D2 is essential for designing experiments that can unambiguously answer fundamental scientific questions.
References
-
ReagentDatabase.com. PROPENE-1,1-D2 CAS 1517-49-3 Life Science Database. Available from: [Link]
-
Air Liquide. Propene Gas Encyclopedia. Available from: [Link]
-
Thermopedia. PROPYLENE. Available from: [Link]
-
PubChem - National Institutes of Health. Propene-1,1-D2. Available from: [Link]
-
Wikipedia. Propylene. Available from: [Link]
-
X-Chem. Flow Chemistry for Contemporary Isotope Labeling. Available from: [Link]
-
National Center for Biotechnology Information. D2O Labeling to Measure Active Biosynthesis of Natural Products in Medicinal Plants. PMC. Available from: [Link]
-
MDPI. Hydrogen–Water Isotope Catalytic Exchange Process Analysis by Simulation. Available from: [Link]
-
University of Pennsylvania. Isotope effects in peptide group hydrogen exchange. Available from: [Link]
-
National Center for Biotechnology Information. Isotope Labeling Mass spectrometry to Quantify Endogenous and Exogenous DNA Adducts and Metabolites of 1,3-Butadiene In Vivo. PMC. Available from: [Link]
Sources
- 1. CAS 1517-49-3: PROPENE-1,1-D2 | CymitQuimica [cymitquimica.com]
- 2. Propylene - Wikipedia [en.wikipedia.org]
- 3. Propene-1,1-D2 | C3H6 | CID 12454406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PROPENE-1,1-D2 CAS 1517-49-3 Life Science Database - www.reagentdatabase.com [reagentdatabase.com]
- 5. isotope.com [isotope.com]
- 6. encyclopedia.airliquide.com [encyclopedia.airliquide.com]
- 7. thermopedia.com [thermopedia.com]
- 8. D2O Labeling to Measure Active Biosynthesis of Natural Products in Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. hx2.med.upenn.edu [hx2.med.upenn.edu]
- 11. Flow Chemistry for Contemporary Isotope Labeling - X-Chem [x-chemrx.com]
- 12. Isotope Labeling Mass spectrometry to Quantify Endogenous and Exogenous DNA Adducts and Metabolites of 1,3-Butadiene In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdnisotopes.com [cdnisotopes.com]
